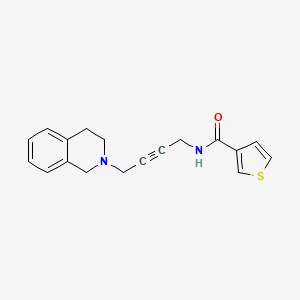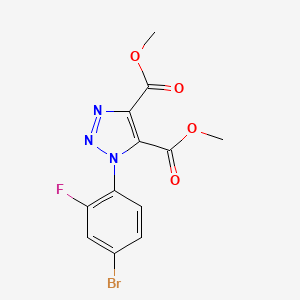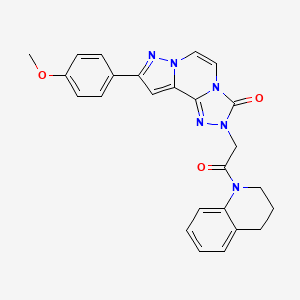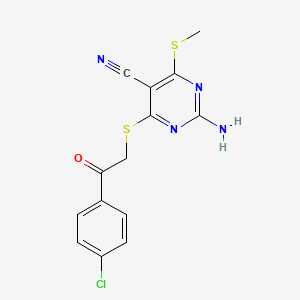
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide, also known as DIBO, is a small molecule that has been widely used in scientific research. DIBO has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological systems.
Wirkmechanismus
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide exerts its effects by binding to the proteasome, a large protein complex responsible for degrading proteins in cells. N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide specifically targets the beta 5 subunit of the proteasome, leading to the inhibition of proteasome activity. This inhibition can lead to the accumulation of misfolded proteins and the activation of cell death pathways.
Biochemical and Physiological Effects:
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and HIV-1 replication, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide has also been shown to inhibit the growth of other viruses, such as influenza and herpes simplex virus. N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide has also been found to modulate the immune response by affecting the function of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide in lab experiments is its specificity for the proteasome pathway, allowing researchers to study the effects of proteasome inhibition on cellular processes. However, one limitation of using N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is its potential toxicity, as proteasome inhibition can lead to the accumulation of misfolded proteins and cell death.
Zukünftige Richtungen
For research include the development of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide derivatives with improved specificity and reduced toxicity, as well as the study of the role of the proteasome pathway in aging and age-related diseases.
Synthesemethoden
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-bromo-1-propyne with 2-amino-3,4-dihydroisoquinoline, followed by the reaction of the resulting product with thiophene-3-carboxylic acid. The final product is purified through column chromatography to obtain pure N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide has been used in a variety of scientific research areas, including cancer research, virology, and immunology. In cancer research, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide has been found to inhibit the growth of cancer cells by targeting the proteasome pathway. In virology, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide has been shown to inhibit the replication of HIV-1 by targeting the viral integrase enzyme. In immunology, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide has been used as a tool to study the role of the proteasome pathway in the immune system.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(17-8-12-22-14-17)19-9-3-4-10-20-11-7-15-5-1-2-6-16(15)13-20/h1-2,5-6,8,12,14H,7,9-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCGEKAWFVTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)
![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)
![N-(4-chlorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2912166.png)
![5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B2912168.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)

![(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2912174.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)